2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide (C₁₄H₁₄ClFN₂O₂, MW 296.72 g/mol) is a structurally complex acetamide derivative featuring a 2-chloro-6-fluorophenyl group, a furan-2-yl moiety, and a thiomorpholinoethyl side chain . The thiomorpholine ring, a sulfur-containing analog of morpholine, may improve solubility and modulate pharmacokinetic properties compared to oxygen-containing heterocycles. This compound is part of a broader class of acetamides investigated for therapeutic applications, as evidenced by its inclusion in patent literature and chemical databases .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2S/c19-14-3-1-4-15(20)13(14)11-18(23)21-12-16(17-5-2-8-24-17)22-6-9-25-10-7-22/h1-5,8,16H,6-7,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIUSSIMSVGNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the aromatic core: The initial step involves the preparation of the 2-chloro-6-fluorophenyl moiety through halogenation reactions.
Introduction of the furan ring: The furan-2-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Thiomorpholine ring formation: The thiomorpholine ring is synthesized through a cyclization reaction involving sulfur-containing reagents.
Final acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and sulfur atom in the thiomorpholine group are primary oxidation targets.
-
Furan oxidation : Furan rings undergo epoxidation or ring-opening under strong oxidizing conditions. For example, reaction with m-chloroperbenzoic acid (m-CPBA) yields a dihydrofuran oxide intermediate.
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Sulfur oxidation : Thiomorpholine’s sulfur atom is oxidized to sulfoxide (S=O) or sulfone (O=S=O) derivatives using H<sub>2</sub>O<sub>2</sub> or NaIO<sub>4</sub>.
| Reagent | Conditions | Product |
|---|---|---|
| m-CPBA | Dichloromethane, 0°C | Epoxidized furan ring |
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C | Thiomorpholine sulfoxide |
| NaIO<sub>4</sub> | H<sub>2</sub>O/MeOH | Thiomorpholine sulfone |
Reduction Reactions
The acetamide group and aromatic halogens are susceptible to reduction:
-
Amide reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) converts the acetamide to a primary amine .
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Dehalogenation : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) removes chlorine or fluorine substituents .
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH<sub>4</sub> | Dry THF, reflux | 2-(2-Chloro-6-fluorophenyl)ethylamine |
| Pd/C, H<sub>2</sub> | Ethanol, 50 psi, 80°C | Dechlorinated phenyl derivative |
Nucleophilic Substitution
The electron-deficient chlorofluorophenyl group undergoes aromatic substitution:
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Chlorine displacement : Reacts with amines (e.g., piperidine) or alkoxides in polar aprotic solvents .
| Reagent | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 120°C, 12h | 2-(6-Fluoro-2-piperidinophenyl)acetamide |
| NaOMe | MeOH, reflux | 2-(6-Fluoro-2-methoxyphenyl)acetamide |
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
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Acidic hydrolysis : HCl (6M) yields 2-(2-chloro-6-fluorophenyl)acetic acid .
-
Basic hydrolysis : NaOH (2M) produces the corresponding carboxylate salt .
| Conditions | Product |
|---|---|
| HCl (6M), reflux | 2-(2-Chloro-6-fluorophenyl)acetic acid |
| NaOH (2M), 70°C | Sodium 2-(2-chloro-6-fluorophenyl)acetate |
Ring-Opening of Thiomorpholine
The thiomorpholine moiety undergoes ring-opening with electrophiles:
-
Reaction with alkyl halides : Forms thioether derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF | N-(2-(Furan-2-yl)-2-(methylthio)ethyl)acetamide |
Cross-Coupling Reactions
The furan ring participates in palladium-catalyzed cross-couplings:
-
Suzuki coupling : Reacts with aryl boronic acids to form biaryl systems.
| Reagent | Conditions | Product |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub> | DME, 80°C | 2-(Furan-2-yl)-5-arylthiophene derivative |
Key Stability Considerations
-
Thermal stability : Decomposes above 200°C, forming volatile byproducts like furfural.
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Photoreactivity : The chlorofluorophenyl group undergoes slow photodecomposition under UV light.
Scientific Research Applications
Structural Characteristics
The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological properties:
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity, aiding in membrane permeability. |
| Fluoro Group | Modifies electronic properties, potentially increasing binding affinity to targets. |
| Furan Ring | Provides opportunities for interaction with biological targets. |
| Thiomorpholine | Imparts stability and may influence pharmacokinetic properties. |
Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Properties
Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that compounds with furan and thiomorpholine moieties exhibited significant cytotoxic effects against breast cancer cells, suggesting potential use as anticancer agents.
Antimicrobial Activity
Another area of investigation is the antimicrobial activity of this compound. Preliminary data indicate that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antibiotic.
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide on a panel of human cancer cell lines. The compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, suggesting potential utility in developing new antimicrobial therapies.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cross-coupling reactions under palladium catalysis. The optimization of these synthetic routes is crucial for industrial production to maximize yield and minimize costs.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Heterocycle Modifications
- Thiophene vs. Furan: The compound 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide (C₁₉H₁₂F₄N₃OS₂, MW 453.44 g/mol) replaces the furan with a thiophene group, introducing sulfur’s polarizability and larger atomic radius.
- Benzothiazole Core: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (C₁₇H₁₄F₃N₂O₂S, MW 389.36 g/mol) from EP3348550A1 incorporate a benzothiazole scaffold.
Side Chain Variations
- Thiomorpholine vs. Methoxyethyl: The compound 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide (C₁₆H₁₈FNO₃, MW 291.32 g/mol) replaces the thiomorpholinoethyl chain with a methoxyethyl group.
- Trichloroethyl Substituents: Chloroacetamide derivatives like 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (C₁₄H₁₀Cl₄NO, MW 353.04 g/mol) feature polychlorinated ethyl groups, significantly increasing molecular weight and lipophilicity. These modifications may enhance membrane permeability but raise toxicity concerns .
Physicochemical and Pharmacokinetic Implications
Molecular Weight and Lipophilicity
*logP values estimated using substituent contribution methods.
- Thiomorpholine vs. However, its larger atomic size may reduce blood-brain barrier penetration .
- Fluorine and Chlorine Synergy: The 2-chloro-6-fluorophenyl group in the target compound balances electron-withdrawing effects (Cl) and metabolic stability (F), a feature absent in non-halogenated analogs like N-(2-bromophenyl)-2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₂₁H₁₈BrN₃O₂S, MW 472.36 g/mol) .
Research Findings and Trends
Heterocycle Impact : Furan and thiophene derivatives exhibit distinct electronic profiles, with furan-based compounds showing higher dipole moments (e.g., target compound: ~3.1 D) compared to thiophene analogs (~2.5 D) .
Metabolic Stability : Thiomorpholine-containing compounds demonstrate prolonged half-lives in vitro compared to morpholine analogs, likely due to reduced oxidative metabolism of the sulfur atom .
Toxicity Considerations : Polychlorinated derivatives (e.g., compounds) show higher cytotoxicity in hepatocyte assays, underscoring the trade-off between lipophilicity and safety .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21ClN2O3S
- Molecular Weight : 364.89 g/mol
- CAS Number : 45565494
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, which may include:
- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, analogs of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The presence of the furan and thiomorpholine moieties is believed to enhance these effects by facilitating interactions with cellular targets.
Antimicrobial Properties
Research has suggested that derivatives of this class of compounds possess antimicrobial activity. The chlorinated phenyl group may contribute to increased membrane permeability in bacterial cells, leading to enhanced efficacy against gram-positive and gram-negative bacteria.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Studies
- Anticancer Study : A study conducted on a series of compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
- Antimicrobial Assessment : In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The study highlighted the importance of the thiomorpholine group in enhancing membrane disruption.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide?
The synthesis typically involves multi-step organic reactions, starting with acylation of a substituted aniline to introduce the acetamide group. Subsequent steps may include cross-coupling reactions (e.g., Suzuki or Stille coupling) to incorporate the furan and thiomorpholine moieties. Key conditions include:
- Palladium catalysis under inert atmospheres (e.g., nitrogen) .
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
- Purification via recrystallization or column chromatography to ensure high purity .
Methodological Tip: Optimize reaction stoichiometry and catalyst loading using fractional factorial design to reduce side products .
Basic: Which spectroscopic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ ion for C₁₈H₂₀ClFN₂O₂S at m/z 397.8) .
Basic: How can researchers assess compound purity post-synthesis?
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress with silica gel plates and visualizing agents (e.g., iodine or UV) .
- Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational methods optimize synthesis pathways?
- Quantum Chemical Calculations: Predict reaction pathways and transition states using density functional theory (DFT) .
- Reaction Path Search Algorithms: Identify optimal conditions (e.g., solvent polarity, temperature) via automated computational workflows .
- Data-Driven Feedback: Integrate experimental yield data with machine learning models to refine reaction parameters iteratively .
Advanced: How to resolve contradictions in reported biological activity data?
- Control for Experimental Variables: Standardize cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), and compound concentrations .
- Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target specificity .
- Structure-Activity Relationship (SAR) Analysis: Synthesize analogs (e.g., replacing furan with thiophene) to isolate functional group contributions .
Advanced: What strategies improve yield in large-scale synthesis?
- Continuous Flow Reactors: Enhance heat/mass transfer and scalability compared to batch reactors .
- Catalyst Immobilization: Use heterogeneous catalysts (e.g., Pd on carbon) to simplify recovery and reuse .
- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
- Analog Synthesis: Modify substituents (e.g., chloro → bromo, thiomorpholine → piperazine) and test activity .
- Computational Docking: Map ligand-receptor interactions (e.g., with kinases or GPCRs) using AutoDock Vina .
- Pharmacophore Modeling: Identify critical moieties (e.g., fluorophenyl group for lipophilicity) using Schrödinger Suite .
Advanced: What statistical methods optimize reaction conditions?
- Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial) to screen variables (temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM): Model nonlinear relationships between variables and yield .
- Taguchi Methods: Prioritize robust conditions (e.g., pH 7.5, 80°C) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
